molecular formula C5H6N2O2 B105277 4,6-Dihydroxy-2-methylpyrimidine CAS No. 40497-30-1

4,6-Dihydroxy-2-methylpyrimidine

Cat. No. B105277
CAS RN: 40497-30-1
M. Wt: 126.11 g/mol
InChI Key: BPSGVKFIQZZFNH-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-2-methylpyrimidine (4,6-DMP) is a naturally occurring molecule found in a variety of organisms, including plants, fungi, and bacteria. It is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. 4,6-DMP has also been found to have a variety of physiological and biochemical effects, making it an important target for research and development.

Scientific Research Applications

Pharmaceutical and Explosive Industries

4,6-Dihydroxy-2-methylpyrimidine serves as an important precursor in the pharmaceutical and explosive industries. It is used in the synthesis of high explosives and medicinal valued products. The economic process for its production has been developed, focusing on quality assurance through spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Synthesis Research

The compound is also pivotal in the synthesis of various chemical intermediates, including 4,6-dichloro-2-methylpyrimidine, which is an important intermediate in the synthesis of anticancer drugs like dasatinib (Guo Lei-ming, 2012).

Electrochemical Studies

Electrochemically, it participates in the oxidation processes of catechols. The electrochemical synthesis involving this compound leads to the formation of benzofuro[2,3-d]pyrimidine derivatives, which are of significant interest in electrochemical studies (Fakhari, Nematollahi, & Moghaddam, 2005).

Nitration and Hydrolysis

In organic chemistry, the nitration of this compound in concentrated sulfuric acid yields dinitro derivatives. These derivatives are important for further chemical transformations in synthetic organic chemistry (Astrat’ev et al., 2001).

Photochemical Transformations

The compound also undergoes interesting photochemical transformations when trapped in low-temperature matrices, revealing valuable insights into its structural and chemical behavior under varying conditions (Rostkowska et al., 2020).

Synthesis of Polyether Urethanes

A series of polyether urethanes containing a this compound structure in the main chain have been synthesized, demonstrating its role in the development of advanced polymeric materials (Oprea & Potolinca, 2010).

Spectroscopic Studies

Spectroscopic studies have explored the basicity of this compound derivatives, contributing to our understanding of its chemical behavior and interaction with other compounds (Vu et al., 2021).

Mechanism of Action

Target of Action

4,6-Dihydroxy-2-methylpyrimidine (DHMP) is a derivative of pyrimidines, which are known as biologically active compounds . It has been synthesized from the reaction between acetamidine hydrochloride and diethyl malonate . DHMP serves as a precursor to many important compounds, which include those known to be active as anticancer agents . It can also react with active oxygen free radicals, forming stable free radical products, thereby protecting cells from oxidative damage .

Mode of Action

The mode of action of DHMP involves its interaction with active oxygen free radicals. These radicals are highly active molecules that can cause cellular oxidative damage and diseases such as inflammation, aging, and cancer when produced in the body . DHMP can react with these active oxygen free radicals and form stable free radical products . This reaction helps to neutralize the harmful effects of the free radicals, thereby protecting cells from oxidative damage .

Biochemical Pathways

The biochemical pathways affected by DHMP primarily involve the neutralization of active oxygen free radicals. By reacting with these radicals, DHMP can prevent the oxidative damage they could cause to cells . This action is particularly important in the context of diseases such as inflammation, aging, and cancer, where oxidative damage plays a significant role .

Pharmacokinetics

It’s worth noting that the compound’s solubility in different solvents can influence its bioavailability .

Result of Action

The primary result of DHMP’s action is the protection of cells from oxidative damage. By reacting with active oxygen free radicals, DHMP forms stable free radical products . This reaction neutralizes the harmful effects of the free radicals, thereby preventing them from causing oxidative damage to cells .

Action Environment

The action of DHMP can be influenced by various environmental factors. For instance, the compound’s interaction with active oxygen free radicals can be affected by the presence of other chemicals in the environment . Additionally, the compound’s solubility in different solvents can influence its bioavailability and, consequently, its efficacy .

Safety and Hazards

4,6-Dihydroxy-2-methylpyrimidine may cause serious eye irritation and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4,6-Dihydroxy-2-methylpyrimidine is an important intermediate in the synthesis of various compounds, including those with potential applications in cancer therapy, antihypertensive medicines, and explosive materials . Its use in the textile industry has also been suggested .

properties

IUPAC Name

4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSGVKFIQZZFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193507
Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Molecular Weight

126.11 g/mol
Source PubChem
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CAS RN

1194-22-5, 40497-30-1
Record name 6-Hydroxy-2-methyl-4(1H)-pyrimidinone
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Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Record name 2-methyl-1H,5H-pyrimidine-4,5-dione
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Record name 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,6-dihydroxy-2-methylpyrimidine in different industries?

A: this compound serves as a crucial precursor in the synthesis of various compounds with applications in both pharmaceutical and explosive industries. []

Q2: How is this compound typically synthesized?

A: The synthesis of this compound commonly involves the condensation of acetamidinium chloride with diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. [] This process can be optimized by exploring different alcohols, alkoxides, and reaction times. []

Q3: Can you elaborate on the use of this compound in the pharmaceutical industry?

A: this compound is a key intermediate in the synthesis of the anticancer drug dasatinib. [] It is also used to synthesize radiolabeled moxonidine, an antihypertensive compound. This synthesis involves a multi-step process including nitration, chlorination, hydrogenation, coupling, and hydrolysis. []

Q4: How is this compound utilized in the explosives industry?

A: this compound can be used to synthesize 1,1-diamino-2,2-dinitroethene (FOX-7), a high explosive. The synthesis involves nitration of this compound followed by hydrolysis of the intermediate 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione. []

Q5: Are there alternative methods for the synthesis of this compound?

A: While the condensation of acetamidinium chloride and diethyl malonate is a common method, alternative syntheses may exist. For example, [1-14C]acetamidine can be condensed with diethyl [1,3-14C2]malonate to yield a triple [14C]-labeled this compound ([2,4,6-14C3]-4,6-dihydroxy-2-methylpyrimidine). []

Q6: What are the optimal conditions for synthesizing 4,6-dichloro-2-methylpyrimidine from this compound?

A: Research suggests that chlorination of this compound with phosphorus oxychloride in the presence of N,N-diethyl-Benzenamine is an effective method. The optimal conditions involve a molar ratio of N,N-diethyl-Benzenamine to this compound of 2:1, a reaction temperature of 105 °C, and a reaction time of 4 hours. Under these conditions, a yield of 69.55% for 4,6-dichloro-2-methylpyrimidine has been achieved. []

Q7: How does the structure of this compound influence its reactivity?

A: The presence of two hydroxyl groups and a methyl group on the pyrimidine ring significantly influences the reactivity of this compound. These groups can participate in various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions with oxidizing and reducing agents. [, , ]

Q8: Has the electrochemical behavior of this compound been studied?

A: Yes, electrochemical studies have been conducted on this compound, specifically focusing on its interaction with catechols. [] These studies provide valuable insights into the redox properties of the compound and its potential interactions with other molecules.

Q9: Have there been studies on the reaction of this compound with electrons and hydrogen atoms?

A: Yes, pulse radiolysis studies have investigated the reactions of hydrated electrons (e_(aq)^−) and hydrogen atoms (H·) with this compound and related compounds. [] These studies shed light on the transient species formed and the reaction mechanisms involved.

Q10: What analytical techniques are commonly used to characterize and quantify this compound?

A: Various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can be employed to characterize this compound. Additionally, High-performance liquid chromatography coupled with electrospray mass spectrometry (HPLC-ES-MS) has been used to analyze the products resulting from the reaction of this compound with hydrated electrons. []

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